{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine
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Description
{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.336. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors such as the serotonin and dopamine receptors .
Mode of Action
It’s likely that it interacts with its targets, causing conformational changes that affect the function of these targets . This can lead to a variety of downstream effects depending on the specific target and the nature of the interaction.
Biochemical Pathways
Based on its potential interaction with serotonin and dopamine receptors, it may influence pathways related to mood regulation, reward, and cognition .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the drug reaches the site of action .
Result of Action
Based on its potential interaction with serotonin and dopamine receptors, it could potentially influence mood, cognition, and reward-related behaviors .
Action Environment
The action, efficacy, and stability of {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine can be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target cells .
Biological Activity
The compound {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine is part of the 1,2,4-oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring system is known for its ability to exhibit a wide range of biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Anticonvulsant
- Antiviral
- Antidepressant
These properties make oxadiazole derivatives promising candidates for drug development in various therapeutic areas .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with the oxadiazole moiety have shown inhibitory effects on various enzymes such as:
- Receptor Modulation : Some derivatives exhibit selective agonist properties against specific receptors like:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that certain oxadiazole derivatives possess cytotoxic activity against various cancer cell lines such as:
Anticancer Activity
A study evaluated the cytotoxic effects of oxadiazole derivatives on multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited mean IC50 values ranging from 30 to 100 µM against various cancer types (Table 1).
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Oxadiazole A | HeLa | 35 |
Oxadiazole B | CaCo-2 | 45 |
Oxadiazole C | H9c2 | 60 |
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. It was tested against a panel of bacterial strains with results indicating comparable efficacy to standard antibiotics like streptomycin and neomycin .
Case Studies
Case Study 1: Anti-inflammatory Activity
In vivo studies demonstrated that a related oxadiazole derivative significantly reduced paw edema in a carrageenan-induced model. The compound exhibited a dose-dependent reduction in inflammation with an effectiveness comparable to indomethacin (Table 2).
Dose (mg/kg) | Edema Inhibition (%) |
---|---|
10 | 25 |
25 | 50 |
50 | 75 |
Case Study 2: Anticonvulsant Properties
Another study assessed the anticonvulsant activity of oxadiazole derivatives using the maximal electroshock seizure model. The results showed that certain derivatives reduced seizure duration significantly compared to control groups .
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-19-12-7-5-11(6-8-12)13-17-14(20-18-13)15(16)9-3-2-4-10-15/h5-8H,2-4,9-10,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVXCZJJQDBOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3(CCCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.